molecular formula C8H5N3O4 B1436816 2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime CAS No. 27412-08-4

2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime

Cat. No.: B1436816
CAS No.: 27412-08-4
M. Wt: 207.14 g/mol
InChI Key: HOBIAVJOIGRUHM-RUDMXATFSA-N
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Description

2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime is a benzoxazole derivative featuring a nitro group at the 5-position and an oxime (-CH=N-OH) functional group. Benzoxazoles are heterocyclic compounds with a fused benzene and oxazole ring, known for their diverse pharmacological and industrial applications.

Properties

IUPAC Name

(NE)-N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-9-4-8-10-6-3-5(11(13)14)1-2-7(6)15-8/h1-4,12H/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBIAVJOIGRUHM-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime typically involves the condensation of 2-aminophenol with an aldehyde, followed by nitration and oximation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The oxime group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural Analogues of Benzoxazole Derivatives

Table 1: Key Benzoxazole Derivatives and Their Properties

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Biological Activity References
2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime 5-Nitro, oxime ~208* Nitration of benzoxazole, oxime formation Potential antimicrobial activity (inferred) [1, 9]
5-Carbomethoxybenzoxazole 5-Carbomethoxy 207.18 Cyclocondensation of o-aminophenol derivatives Anticonvulsant, neurotoxic at high doses
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methyl-1,3-benzoxazole-5-carbohydride 5-Carbohydride, Schiff base 324.34 In-silico design, Schiff base synthesis Antibacterial, antifungal

*Estimated based on benzoxazole core (C₈H₅NO₂: 147.13) + NO₂ (46.01) + oxime (CH₂NO: 44.03).

Key Observations :

  • Nitro vs. Carbomethoxy : The nitro group (electron-withdrawing) in the target compound may enhance electrophilic reactivity compared to the electron-donating carbomethoxy group in Siddiqui et al.’s anticonvulsant derivative.

Comparison with Benzaldehyde Oxime Derivatives

Table 2: Benzaldehyde Oxime Analogues

Compound Name Substituents Molecular Weight (g/mol) Key Properties References
2-Hydroxy-5-dodecylbenzaldehyde oxime 2-Hydroxy, 5-dodecyl 305.45 Surfactant potential, high lipophilicity
5-(tert-Butyl)-2-hydroxybenzaldehyde oxime 2-Hydroxy, 5-tert-butyl 193.24 Compact structure, moderate solubility
(E)-Benzaldehyde O-{[3-(pyridin-3-yl)isoxazol-5-yl]methyl}oxime Isoxazole-pyridine hybrid 281.30 Antibiotic, immunomodulator

Key Observations :

  • Substituent Effects : The target compound’s nitro group contrasts with the bulky tert-butyl or dodecyl groups in other oximes. Nitro substituents typically increase polarity, which may reduce lipophilicity compared to the dodecyl derivative.
  • Hybrid Systems : The isoxazole-pyridine oxime in demonstrates antibiotic activity due to synergistic effects between heterocycles and the oxime group. The benzoxazole core in the target compound may offer similar synergies but with distinct electronic profiles.

Research Findings and Implications

  • The nitro group may confer additional antimicrobial properties, as seen in nitroaromatic pharmaceuticals.
  • Structural Advantages : The benzoxazole-oxime combination offers a balance of rigidity (from the aromatic core) and flexibility (from the oxime), which is advantageous in drug design for target binding.

Biological Activity

2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9_9H6_6N2_2O3_3
  • CAS Number : 27412-08-4

This compound features a benzoxazole ring, which is known for its role in various biological activities due to its ability to interact with biological macromolecules.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Below is a summary of its key activities:

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study found that derivatives of benzoxazole compounds can induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The mechanism often involves the inhibition of cell cycle progression and induction of DNA fragmentation.

Cell Line IC50 (μM) Mechanism of Action
MCF-74.4Apoptosis induction
A5490.1Cell cycle arrest
HepG20.4DNA fragmentation

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

2. Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives have also been explored. A study indicated that certain derivatives exhibit selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans.

Microorganism Minimal Inhibitory Concentration (MIC)
Bacillus subtilis32 μg/mL
Candida albicans16 μg/mL

These results highlight the potential of this compound in developing new antimicrobial agents .

3. Anti-inflammatory Effects

The anti-inflammatory potential of similar oxime compounds has been documented. They are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes.

Case Studies

Several case studies have provided insights into the biological activities of related compounds:

  • Case Study 1 : A derivative of benzoxazole was tested on human leukemia cells, showing a significant reduction in cell viability through apoptosis mechanisms.
  • Case Study 2 : In vivo studies demonstrated that another benzoxazole derivative inhibited tumor growth in murine models by targeting specific signaling pathways involved in cancer progression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. Modifications at specific positions on the benzoxazole ring can enhance potency and selectivity against target cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime
Reactant of Route 2
2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime

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